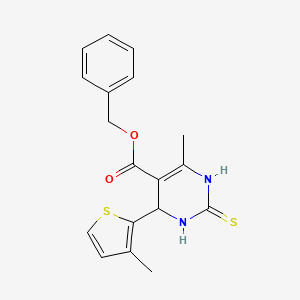![molecular formula C16H16Cl2O3 B5214398 1,4-dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5214398.png)
1,4-dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene is a chemical compound that is commonly referred to as bisoprolol. It is a beta-blocker that is used to treat high blood pressure, heart failure, and angina. Bisoprolol works by blocking the beta receptors in the heart, which reduces the heart rate and the force of the heart's contractions. This leads to a decrease in blood pressure and an improvement in the symptoms associated with heart failure and angina.
作用機序
Bisoprolol works by blocking the beta receptors in the heart, which reduces the heart rate and the force of the heart's contractions. This leads to a decrease in blood pressure and an improvement in the symptoms associated with heart failure and angina. Bisoprolol also has anti-arrhythmic properties, which can help to prevent abnormal heart rhythms.
Biochemical and Physiological Effects:
Bisoprolol has been shown to have a number of biochemical and physiological effects on the body. It can reduce the levels of circulating catecholamines, which are hormones that increase heart rate and blood pressure. Bisoprolol can also reduce the levels of angiotensin II, which is a hormone that constricts blood vessels and increases blood pressure. Additionally, bisoprolol can improve the function of the endothelium, which is the inner lining of blood vessels.
実験室実験の利点と制限
Bisoprolol has a number of advantages for use in lab experiments. It is a well-established drug that has been extensively studied, and its mechanism of action is well-understood. Bisoprolol is also readily available and relatively inexpensive. However, there are some limitations to its use in lab experiments. Bisoprolol can have off-target effects on other beta receptors in the body, which can complicate the interpretation of results. Additionally, bisoprolol can have variable effects depending on the individual patient, which can make it difficult to generalize results.
将来の方向性
There are a number of future directions for research on bisoprolol. One area of interest is the use of bisoprolol in combination with other drugs for the treatment of heart failure and hypertension. Another area of interest is the development of new beta-blockers that have improved selectivity and fewer off-target effects. Additionally, there is interest in studying the effects of bisoprolol on other physiological systems, such as the immune system and the nervous system.
合成法
Bisoprolol can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis process starts with the reaction of 2-methoxyphenol with epichlorohydrin to form 3-(2-methoxyphenoxy)-1,2-epoxypropane. This intermediate is then reacted with 1,4-dichloro-2-butene to form 1,4-dichloro-2-[3-(2-methoxyphenoxy)propoxy]butane. Finally, this compound is converted to bisoprolol through a series of reactions that involve the addition of various chemical reagents.
科学的研究の応用
Bisoprolol has been extensively studied for its use in the treatment of heart failure and hypertension. It has been shown to be effective in reducing the symptoms associated with these conditions and improving the quality of life of patients. Bisoprolol has also been studied for its use in the prevention of cardiovascular events in patients with a history of heart attack or stroke.
特性
IUPAC Name |
1,4-dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O3/c1-19-14-5-2-3-6-15(14)20-9-4-10-21-16-11-12(17)7-8-13(16)18/h2-3,5-8,11H,4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQSCEJNMOPUMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCOC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5214318.png)
![5-(2-methoxyphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5214330.png)
![7-(4-ethylphenyl)-3-methyl-4H,6H-pyrrolo[3',4':4,5][1,3]thiazolo[2,3-c][1,2,4]triazine-4,6,8(7H)-trione](/img/structure/B5214331.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide](/img/structure/B5214335.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methyl-3-nitrobenzamide](/img/structure/B5214350.png)
![1-[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-4-methyl-1-oxo-2-pentanone](/img/structure/B5214358.png)


![4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5214385.png)
![3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B5214390.png)
![2-benzyl-N-[2-(methylthio)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5214404.png)
![N-cyclohexyl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5214409.png)

![2,6-bis(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5214421.png)